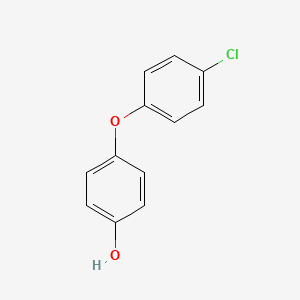

4-(4-Chlorophenoxy)phenol

Cat. No. B1589894

Key on ui cas rn:

21567-18-0

M. Wt: 220.65 g/mol

InChI Key: XQMRZWSYBUCVAX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05387353

Procedure details

The 4-(4-chlorophenoxy)phenol precurser was prepared as follows. A 1 L 3-necked flask equipped with a mechanical stirrer, a Dean-Stark trap carrying a reflux condenser, and a heating mantle, was charged with 4-methoxyphenol (35.9 g, 0.29 mol), 85 percent KOH (19.1 g, 0.29 mol) and p-xylene (350 mL), and the mixture was heated at reflux for 1 hour, thus removing the water of reaction azeotropically. The mixture was cooled, and 1-chloro-4-iodobenzene (69 g, 0.29 mol), copper powder (2.9 g, 46 mmol), and cuprous chloride (2.9 g, 29 mmol) were added and the mixture was heated at reflux for 20 hours. The reaction was monitored periodically by HPLC. Workup consisted of diluting the cooled mixture with Et2O (200 mL), filtration through a medium-fritted funnel, and concentration of the filtrate to leave a deep dark oily residue. This crude material, consisting primarily of 4-(4-chlorophenoxy)anisole, was treated with glacial acetic acid (275 mL) and 48 percent HBr (105 mL), and the mixture was heated at reflux for 24 hours. Workup consisted of partitioning the mixture between H2O (1.2 L) and CH2Cl2 (0.5 L), washing the organic phase with H2O (0.5 L), and concentration to leave a deep dark oil residue. This residue was taken up in ethanol (0.5 L) and treated with activated carbon (Norit; 50 g). Filtration through celite, and concentration of the filtrate gave the crude 4-(4-chlorophenoxy)phenol as a thick, red oil. Further purification of the product was achieved by chromatography on a column packed with flash-grade silica gel (6"×2" i.d.), eluting with CH2Cl2, to give after concentration a pinkish solid, which was subsequently recrystallized from hexane-EtOAc to give 31.4 g (49% yield) of the pure product as off-white prisms m.p. 85-86° C.

[Compound]

Name

cuprous chloride

Quantity

2.9 g

Type

reactant

Reaction Step Three

Name

copper

Quantity

2.9 g

Type

catalyst

Reaction Step Three

[Compound]

Name

crude material

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

COC1C=CC(O)=CC=1.[OH-].[K+].ClC1C=CC(I)=CC=1.[Cl:20][C:21]1[CH:35]=[CH:34][C:24]([O:25][C:26]2[CH:31]=[CH:30][C:29]([O:32]C)=[CH:28][CH:27]=2)=[CH:23][CH:22]=1.Br>C(O)C.[Cu].C(O)(=O)C.CC1C=CC(C)=CC=1>[Cl:20][C:21]1[CH:35]=[CH:34][C:24]([O:25][C:26]2[CH:31]=[CH:30][C:29]([OH:32])=[CH:28][CH:27]=2)=[CH:23][CH:22]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

105 mL

|

|

Type

|

reactant

|

|

Smiles

|

Br

|

|

Name

|

|

|

Quantity

|

275 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Two

|

Name

|

|

|

Quantity

|

35.9 g

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

19.1 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

|

Name

|

|

|

Quantity

|

350 mL

|

|

Type

|

solvent

|

|

Smiles

|

CC=1C=CC(=CC1)C

|

Step Three

|

Name

|

|

|

Quantity

|

69 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)I

|

[Compound]

|

Name

|

cuprous chloride

|

|

Quantity

|

2.9 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

copper

|

|

Quantity

|

2.9 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Cu]

|

Step Four

[Compound]

|

Name

|

crude material

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(OC2=CC=C(C=C2)OC)C=C1

|

Step Six

|

Name

|

|

|

Quantity

|

0.5 L

|

|

Type

|

solvent

|

|

Smiles

|

C(C)O

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The 4-(4-chlorophenoxy)phenol precurser was prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 1 L 3-necked flask equipped with a mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 1 hour

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thus removing

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the water of reaction azeotropically

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 20 hours

|

|

Duration

|

20 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

of diluting the cooled mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

with Et2O (200 mL), filtration through a medium-fritted funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

concentration of the filtrate to leave a deep dark oily residue

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux for 24 hours

|

|

Duration

|

24 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

of partitioning the mixture between H2O (1.2 L) and CH2Cl2 (0.5 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

washing the organic phase

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

with H2O (0.5 L), and concentration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to leave a deep dark oil residue

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with activated carbon (Norit; 50 g)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration through celite, and concentration of the filtrate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(OC2=CC=C(C=C2)O)C=C1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |